tert-butyl N-[1-(2-bromophenoxy)propan-2-yl]carbamate
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Overview
Description
tert-Butyl N-[1-(2-bromophenoxy)propan-2-yl]carbamate: is an organic compound with the molecular formula C14H20BrNO3 and a molecular weight of 330.22 g/mol
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[1-(2-bromophenoxy)propan-2-yl]carbamate typically involves the reaction of tert-butyl carbamate with 2-bromophenol and an appropriate alkylating agent under controlled conditions . The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl N-[1-(2-bromophenoxy)propan-2-yl]carbamate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under suitable conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium hydride (NaH) and potassium carbonate (K2CO3) in solvents like DMF or tetrahydrofuran (THF).
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted carbamates, while oxidation and reduction reactions can produce different oxidized or reduced derivatives .
Scientific Research Applications
Chemistry: tert-Butyl N-[1-(2-bromophenoxy)propan-2-yl]carbamate is used as an intermediate in the synthesis of more complex organic molecules. It is also employed in the development of new synthetic methodologies and reaction mechanisms .
Biology and Medicine: In biological research, this compound is used to study enzyme interactions and protein modifications.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its unique chemical properties make it valuable in the development of new materials with specific functionalities .
Mechanism of Action
The mechanism of action of tert-butyl N-[1-(2-bromophenoxy)propan-2-yl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent bonds with active sites on enzymes, leading to inhibition or modification of enzyme activity . The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
tert-Butyl N-[1-(3-bromophenoxy)propan-2-yl]carbamate: Similar in structure but with the bromine atom at a different position on the phenoxy ring.
tert-Butyl N-[1-(4-bromophenoxy)propan-2-yl]carbamate: Another structural isomer with the bromine atom at the para position.
Uniqueness: tert-Butyl N-[1-(2-bromophenoxy)propan-2-yl]carbamate is unique due to the specific positioning of the bromine atom, which can influence its reactivity and interaction with other molecules. This positional isomerism can lead to differences in biological activity and chemical behavior, making it a valuable compound for research and development .
Properties
IUPAC Name |
tert-butyl N-[1-(2-bromophenoxy)propan-2-yl]carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20BrNO3/c1-10(16-13(17)19-14(2,3)4)9-18-12-8-6-5-7-11(12)15/h5-8,10H,9H2,1-4H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FOBKZJQRLHSFCS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(COC1=CC=CC=C1Br)NC(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20BrNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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